molecular formula C10H7BrN2O3 B13836067 2-(2-bromoethyl)-3H-quinazoline-4,5,8-trione

2-(2-bromoethyl)-3H-quinazoline-4,5,8-trione

Cat. No.: B13836067
M. Wt: 283.08 g/mol
InChI Key: ADMYAVGYYRVTKQ-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-3H-quinazoline-4,5,8-trione is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a bromoethyl group attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromoethyl)-3H-quinazoline-4,5,8-trione typically involves the bromination of a quinazoline derivative. One common method includes the reaction of quinazoline-4,5,8-trione with bromoethane in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and solvents can enhance the efficiency and selectivity of the reaction, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-3H-quinazoline-4,5,8-trione undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

    Reduction Reactions: Reduction can be used to modify the quinazoline core, potentially altering its biological activity.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

2-(2-Bromoethyl)-3H-quinazoline-4,5,8-trione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-bromoethyl)-3H-quinazoline-4,5,8-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound useful in studying biological processes and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloroethyl)-3H-quinazoline-4,5,8-trione
  • 2-(2-Iodoethyl)-3H-quinazoline-4,5,8-trione
  • 2-(2-Fluoroethyl)-3H-quinazoline-4,5,8-trione

Uniqueness

2-(2-Bromoethyl)-3H-quinazoline-4,5,8-trione is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable tool in medicinal chemistry and drug design.

Properties

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

2-(2-bromoethyl)-3H-quinazoline-4,5,8-trione

InChI

InChI=1S/C10H7BrN2O3/c11-4-3-7-12-9-6(15)2-1-5(14)8(9)10(16)13-7/h1-2H,3-4H2,(H,12,13,16)

InChI Key

ADMYAVGYYRVTKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=C(C1=O)C(=O)NC(=N2)CCBr

Origin of Product

United States

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